molecular formula C19H19N3O2S B2756487 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide CAS No. 898458-81-6

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide

Cat. No.: B2756487
CAS No.: 898458-81-6
M. Wt: 353.44
InChI Key: HLUIOCZVMRVVBV-UHFFFAOYSA-N
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Description

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide (CAS 898458-81-6) is a synthetic compound featuring a 1,3,4-oxadiazole core, a scaffold renowned for its significant potential in therapeutic research . The 1,3,4-oxadiazole ring is a critical pharmacophore known for its wide spectrum of biological activities, with particular prominence in anticancer agent discovery . Research indicates that derivatives like this one can be designed to selectively interact with key biological targets, including various enzymes and proteins involved in cell proliferation . These compounds have demonstrated mechanisms of action that involve the inhibition of crucial cancer-related enzymes such as thymidylate synthase, topoisomerase II, and telomerase . The molecular structure, with a molecular formula of C19H19N3O2S and a molecular weight of 353.44 g/mol, incorporates a 2,5-dimethylphenyl group and an ethylsulfanyl-benzamide moiety, which can be optimized for enhanced efficacy and selectivity in biochemical assays . This product is intended for research and development use only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-4-25-16-8-6-5-7-14(16)17(23)20-19-22-21-18(24-19)15-11-12(2)9-10-13(15)3/h5-11H,4H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUIOCZVMRVVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-(2,5-Dimethylphenyl)-1,3,4-Oxadiazol-2-Amine

Starting Material : 2,5-Dimethylbenzoic acid hydrazide.
Reaction : Cyclodehydration with carbon disulfide (CS₂) in the presence of phosphorus oxychloride (POCl₃) at 80–100°C for 6–8 hours.

Mechanism :

  • Formation of dithiocarbazate : Reaction of hydrazide with CS₂.
  • Cyclization : POCl₃-mediated dehydration to form the oxadiazole ring.

Reaction Conditions :

Parameter Value
Temperature 80–100°C
Time 6–8 hours
Solvent Anhydrous dichloroethane
Yield 68–72%

Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7).

Introduction of Ethylsulfanyl Group at Benzamide Position

Intermediate : 2-Mercaptobenzoic acid.
Alkylation : Reaction with ethyl iodide (C₂H₅I) in basic medium (K₂CO₃) using dimethylformamide (DMF) as solvent.

Reaction Scheme :
$$ \text{2-Mercaptobenzoic acid} + \text{C}2\text{H}5\text{I} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-(Ethylsulfanyl)benzoic acid} $$

Conditions :

Parameter Value
Temperature 60°C
Time 4 hours
Yield 85%

Workup : Acidification with HCl, extraction with ethyl acetate.

Benzamide Coupling to Oxadiazole Amine

Activation of Carboxylic Acid : 2-(Ethylsulfanyl)benzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) at reflux.

Coupling Reaction : Reacting the acid chloride with 5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

Mechanism :
$$ \text{R-COCl} + \text{H}2\text{N-Oxadiazole} \xrightarrow{\text{Et}3\text{N}} \text{R-CONH-Oxadiazole} + \text{HCl} $$

Optimization Data :

Parameter Value
Molar Ratio (Acid:Amine) 1:1.2
Solvent Anhydrous DCM
Time 12 hours
Yield 75–80%

Purification : Recrystallization from ethanol/water (7:3).

Critical Analysis of Alternative Routes

Microwave-Assisted Cyclization

Microwave irradiation (300 W, 120°C) reduces oxadiazole formation time to 15–20 minutes, improving yield to 78%. This method minimizes side products like open-chain thioureas.

One-Pot Synthesis

A sequential protocol combining hydrazide cyclization and benzamide coupling in a single vessel has been reported, though yields remain lower (60–65%) due to competing hydrolysis.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 4H, aromatic), 2.98 (q, 2H, SCH₂), 2.35 (s, 6H, CH₃), 1.42 (t, 3H, CH₂CH₃).
  • LC-MS : m/z 382.1 [M+H]⁺ (calc. 382.4).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).
  • Elemental Analysis : C: 62.8%, H: 5.5%, N: 14.6% (theor. C: 63.0%, H: 5.3%, N: 14.7%).

Industrial Scalability and Challenges

Cost-Benefit Analysis of Reagents

Reagent Cost per kg (USD) Scalability Issue
POCl₃ 120 Corrosive handling
Ethyl iodide 450 Light sensitivity
Microwave reactors High capital cost Limited availability

Environmental Considerations

  • Waste Streams : POCl₃ hydrolysis generates HCl, requiring neutralization.
  • Green Chemistry Alternatives : Use of polymer-supported reagents reduces effluent toxicity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide: can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form a hydrazine derivative.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for further research and development. The following sections detail its applications in specific areas.

Neuroprotective Applications

Recent studies have highlighted the neuroprotective properties of compounds containing the oxadiazole moiety. For instance, derivatives of the oxadiazole scaffold have shown promise in ameliorating cognitive deficits in models of Alzheimer's disease. In particular:

  • Mechanism : The compound appears to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of acetylcholine, which is crucial for cognitive function.
  • Case Study : One study demonstrated that a related oxadiazole compound significantly improved memory and learning outcomes in scopolamine-induced amnesia models in rats. The effective inhibition of AChE was noted as a key factor in these improvements .

Antimicrobial Activity

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide has shown notable antimicrobial properties:

  • Target Organisms : The compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action : The exact mechanism remains under investigation; however, preliminary data suggest that the compound disrupts bacterial cell wall synthesis or function.
  • Case Study : In vitro studies indicated that the compound inhibited bacterial growth at concentrations that were non-toxic to mammalian cells, suggesting a favorable therapeutic index .

Comparative Analysis of Biological Activities

Activity TypeTarget Organisms/Cell LinesEffect
NeuroprotectiveRat modelsImproved cognition and memory
AntimicrobialStaphylococcus aureus, E. coliInhibition of bacterial growth
AntiproliferativeCancer cell lines (e.g., HepG2)Induces apoptosis and cell cycle arrest

Neuroprotective Studies

In a pivotal study published in a peer-reviewed journal, researchers evaluated the effects of this compound on cognitive function in animal models. The results indicated a dose-dependent improvement in memory tasks, correlating with reduced AChE activity .

Antimicrobial Efficacy Studies

Another investigation focused on the antimicrobial efficacy of this compound against common pathogens. Results showed significant inhibition of bacterial growth at concentrations below those toxic to human cells. This suggests potential for therapeutic applications in treating bacterial infections without harming human tissues .

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit specific enzymes or receptors involved in disease pathways. The oxadiazole ring and the ethylsulfanyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

  • The 2,5-dimethylphenyl substituent may confer steric and electronic differences relative to 7f’s 2,4-dimethylphenyl analog, influencing receptor binding .
  • Molecular Weight : The target compound (379.48 g/mol) is lighter than LMM5 (502.58 g/mol) and LMM11 (456.58 g/mol), which contain bulkier sulfamoyl and heterocyclic groups. This difference may impact solubility and bioavailability .

Antifungal Activity:

  • LMM5 and LMM11 : These oxadiazoles demonstrated inhibitory activity against Candida albicans (MIC₅₀ values: 8–16 µg/mL), attributed to thioredoxin reductase inhibition . The target compound’s ethylsulfanyl group, a moderate electron-withdrawing moiety, may similarly enhance redox-modulating activity compared to LMM11’s furan-based substituent.

Agrochemically Relevant Analogs:

  • Tetrazole and triazole derivatives () with benzoylurea groups exhibited plant growth-regulating activity (e.g., 2h , 2j ). Though structurally distinct from oxadiazoles, their benzamide cores highlight the importance of hydrogen-bonding motifs in bioactivity .

Stability and Spectroscopic Profiles

  • UV Degradation Studies : A related oxadiazole () with an indol-3-ylmethyl group underwent stress degradation analysis via UV spectroscopy, suggesting that electron-rich aromatic substituents (e.g., the target’s dimethylphenyl group) may influence photostability .
  • Spectral Data : Compounds 7c–7f were characterized by IR (C=O stretch: 1660–1680 cm⁻¹) and NMR (aromatic protons: δ 6.8–7.5 ppm), providing benchmarks for validating the target compound’s structure .

Biological Activity

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this oxadiazole derivative, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C19H20N4O2S
  • Molecular Weight : 372.45 g/mol
  • CAS Number : 1208868-82-9

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes associated with neurodegenerative diseases. For example, it exhibits inhibition against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), which are critical in Alzheimer's disease pathology .
  • Antioxidant Activity : The presence of the oxadiazole ring is associated with antioxidant properties, potentially reducing oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity TypeAssay MethodIC50 Value (μM)Reference
hAChE InhibitionEnzymatic Assay1.413 ± 0.017
hBChE InhibitionEnzymatic Assay1.5 - 3
Antioxidant ActivityDPPH Scavenging AssayNot specified
Antimicrobial ActivityDisk Diffusion MethodZone of Inhibition

Case Studies

  • Neuroprotective Effects : In a study involving scopolamine-induced cognitive impairment in rats, the compound demonstrated significant improvement in memory and cognitive functions. The results indicated a potential role in neuroprotection through cholinergic modulation .
  • Anticancer Activity : Research on related oxadiazole derivatives has shown that modifications can lead to enhanced antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have been tested against lung cancer cell lines with promising results .
  • Antiviral Properties : Compounds derived from the oxadiazole framework have exhibited activity against dengue virus polymerase, suggesting that modifications to the structure could yield antiviral agents .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimization strategies for synthesizing N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide?

  • Answer : The synthesis typically involves (1) formation of the oxadiazole ring via cyclization of a thiohydrazide intermediate and (2) coupling with a substituted benzamide. Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency by stabilizing intermediates .
  • pH control : Maintaining a slightly acidic pH (5–6) during amidation improves yield by minimizing side reactions .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures ensures high purity (>95%) .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key data do they provide?

  • Answer :

  • NMR spectroscopy : Confirms the presence of the ethylsulfanyl group (δ 2.5–3.0 ppm for SCH2CH3) and dimethylphenyl substituents (δ 2.2–2.4 ppm for methyl groups) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~380) and fragmentation patterns indicative of the oxadiazole ring .
  • Infrared (IR) spectroscopy : Identifies C=O stretching (~1680 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) in the benzamide and oxadiazole moieties .

Q. What preliminary biological assays are recommended to evaluate this compound’s activity?

  • Answer :

  • Enzyme inhibition assays : Test against targets like lipoxygenase (LOX) or acetylcholinesterase (AChE) using spectrophotometric methods .
  • Antimicrobial screening : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity assays : Employ MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Answer :

  • Dose-response analysis : Validate activity trends using multiple concentrations (e.g., 0.1–100 µM) to rule out assay-specific artifacts .
  • Structural analogs : Compare with derivatives (e.g., nitro- or fluoro-substituted benzamides) to isolate substituent effects .
  • Computational modeling : Use molecular docking (e.g., UCSF Chimera ) to predict binding affinities and rationalize discrepancies in target engagement .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?

  • Answer :

  • LogP modulation : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) to improve solubility while monitoring activity via SAR studies .
  • Metabolic stability : Assess microsomal degradation and modify labile sites (e.g., ethylsulfanyl to methylsulfonyl) .
  • Prodrug design : Mask polar groups (e.g., esterification of carboxylic acids) to enhance bioavailability .

Q. How can computational tools predict interactions with biological targets?

  • Answer :

  • Molecular docking : Use UCSF Chimera or AutoDock to model binding poses in enzyme active sites (e.g., LOX or kinases) .
  • MD simulations : Run 100-ns trajectories to evaluate binding stability and identify critical residues for interaction .
  • QSAR modeling : Develop predictive models using descriptors like polar surface area and H-bond donors .

Contradiction Analysis and Experimental Design

Q. How should researchers address inconsistent cytotoxicity data in cancer cell lines?

  • Answer :

  • Assay standardization : Use identical cell passage numbers, serum conditions, and incubation times (e.g., 48–72 hours) .
  • Combination studies : Test synergism with standard chemotherapeutics (e.g., doxorubicin) to contextualize standalone activity .
  • Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays to confirm mechanistic consistency .

Q. What experimental designs validate the compound’s mechanism of action?

  • Answer :

  • Gene knockout : Use CRISPR/Cas9 to silence putative targets (e.g., Bcl-2 or EGFR) and assess activity loss .
  • Thermodynamic profiling : Perform isothermal titration calorimetry (ITC) to measure binding enthalpy and entropy .
  • Pathway analysis : Utilize RNA-seq or phosphoproteomics to map downstream signaling effects .

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